

# CAS number and IUPAC name for 1,1-dioxothiane-3-carboxylic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,1-dioxothiane-3-carboxylic acid

Cat. No.: B168537

[Get Quote](#)

## In-depth Technical Guide: 1,1-Dioxothiane-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,1-dioxothiane-3-carboxylic acid**, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document details its chemical identity, available physicochemical properties, and a documented experimental protocol.

## Chemical Identity and Physicochemical Properties

**1,1-Dioxothiane-3-carboxylic acid** is a sulfur-containing heterocyclic compound. Its systematic IUPAC name is tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide.<sup>[1]</sup> The compound is registered under CAS number 167011-35-0.<sup>[1]</sup>

Table 1: Chemical Identifiers for **1,1-Dioxothiane-3-carboxylic Acid**

| Identifier        | Value                                                    |
|-------------------|----------------------------------------------------------|
| CAS Number        | 167011-35-0[1]                                           |
| IUPAC Name        | tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide[1] |
| Molecular Formula | C <sub>6</sub> H <sub>10</sub> O <sub>4</sub> S[1]       |
| Molecular Weight  | 178.21 g/mol [1]                                         |

Quantitative experimental data for **1,1-dioxothiane-3-carboxylic acid** is not widely available in the public domain. However, data for the isomeric 1,1-dioxothiane-4-carboxylic acid (CAS 64096-87-3) is available and can provide some context for the general properties of this class of compounds.

Table 2: Physicochemical Properties

| Property      | Value                                | Notes                                                    |
|---------------|--------------------------------------|----------------------------------------------------------|
| Melting Point | 195.0 to 199.0 °C                    | Data for the isomeric 1,1-dioxothiane-4-carboxylic acid. |
| Appearance    | White to light yellow powder/crystal | Data for the isomeric 1,1-dioxothiane-4-carboxylic acid. |
| Solubility    | No data available                    |                                                          |
| pKa           | No data available                    |                                                          |

## Experimental Protocol: Amide Coupling Reaction

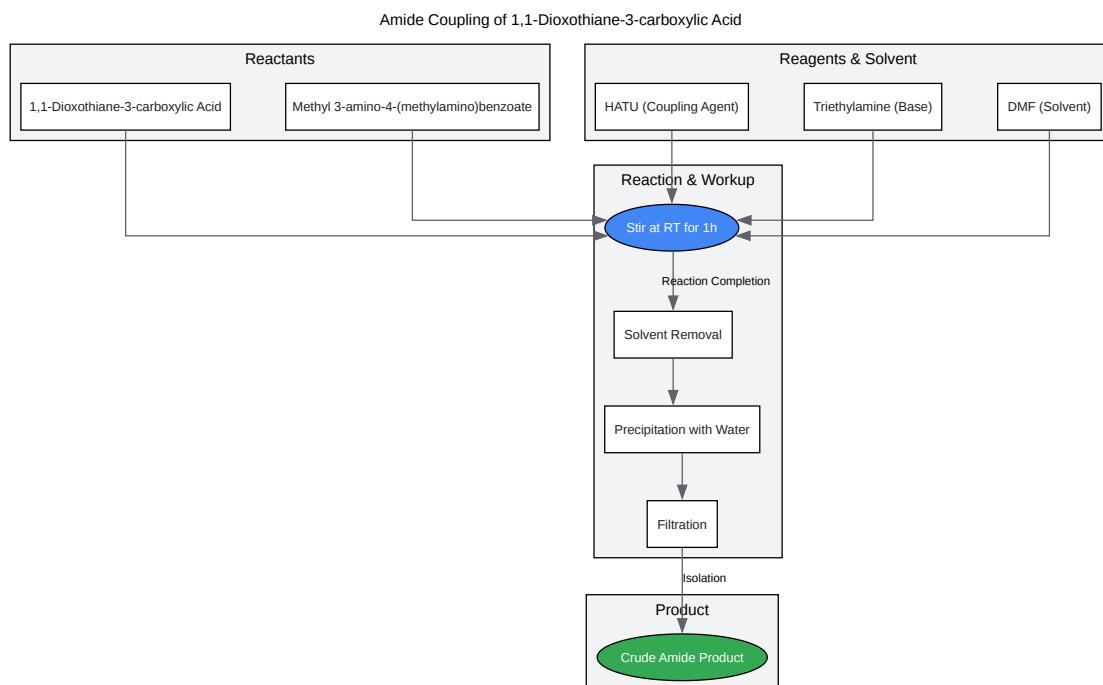
The following protocol describes the use of (±)-tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide in an amide coupling reaction, as detailed in patent WO2017207340A1.

Objective: To synthesize (±)-methyl 3-{[(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)carbonyl]amino}-4-(methylamino)benzoate.

Materials:

- (±)-Tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide (CAS 167011-35-0)
- Methyl 3-amino-4-(methylamino)benzoate (CAS 66315-16-0)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Triethylamine (TEA)
- N,N-Dimethylformamide (DMF)
- Water

**Procedure:**


- In a suitable reaction vessel, combine 0.59 g (3.3 mmol) of methyl 3-amino-4-(methylamino)benzoate and 0.65 g (3.6 mmol) of (±)-tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide.
- Add 8 mL of N,N-dimethylformamide (DMF) to the mixture.
- To the resulting solution, add 1.4 g (3.6 mmol) of HATU and 0.5 mL (3.6 mmol) of triethylamine.
- Stir the reaction mixture at room temperature for 1 hour.
- After 1 hour, concentrate the reaction mixture to remove the solvent.
- Treat the residue with 50 mL of water, which should cause the product to precipitate.
- Collect the precipitate by filtration.
- The filtration yields 1.3 g of the crude product.

**Product Characterization:**

- UPLC-MS (ESI+):  $[M+H]^+ = 341$ ;  $R_t = 0.78$  min (Method E as described in the patent).

# Experimental Workflow Diagram

The following diagram illustrates the key steps in the amide coupling reaction described above.



[Click to download full resolution via product page](#)

Caption: Workflow for the HATU-mediated amide coupling.

## Biological Context and Signaling Pathways

Thiopyran derivatives are recognized for their diverse pharmacological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties. The incorporation of the thiopyran ring system is a strategy in the design of novel therapeutic agents.

However, a comprehensive search of the scientific literature did not reveal any specific studies detailing the biological activity or the involvement of **1,1-dioxothiane-3-carboxylic acid** in any particular signaling pathway. Further research is required to elucidate the potential biological roles and mechanisms of action for this compound.

## Conclusion

This technical guide has summarized the available information on **1,1-dioxothiane-3-carboxylic acid** (CAS 167011-35-0). While its fundamental chemical identity is well-established, there is a notable lack of publicly available data regarding its specific physicochemical properties and biological activities. The provided experimental protocol for its use in amide coupling serves as a practical example of its application in chemical synthesis. Future research into this compound may uncover novel properties and applications, particularly within the field of medicinal chemistry.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. molcore.com [molcore.com]
- To cite this document: BenchChem. [CAS number and IUPAC name for 1,1-dioxothiane-3-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b168537#cas-number-and-iupac-name-for-1-1-dioxothiane-3-carboxylic-acid>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)